molecular formula C13H18N2O B11414478 2-(methoxymethyl)-1-(2-methylpropyl)-1H-benzimidazole

2-(methoxymethyl)-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11414478
M. Wt: 218.29 g/mol
InChI Key: AFEMVFUOYCHITL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with methoxymethyl and 2-methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the use of Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form an ether. For instance, methoxymethyl chloride can react with a suitable benzodiazole derivative under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production of 2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(methoxymethyl)-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C13H18N2O/c1-10(2)8-15-12-7-5-4-6-11(12)14-13(15)9-16-3/h4-7,10H,8-9H2,1-3H3

InChI Key

AFEMVFUOYCHITL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC

Origin of Product

United States

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